molecular formula C17H18N6O B2453470 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034612-33-2

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2453470
CAS No.: 2034612-33-2
M. Wt: 322.372
InChI Key: RWWWTADAYDNENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a urea backbone with phenethyl and pyridinyl-triazolyl substituents, which contribute to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Adenosine A3 receptor (ADORA3) . This receptor is a part of the G protein-coupled receptor family and plays a crucial role in inhibiting adenylyl cyclase . It is involved in various diseases such as psoriasis and solid tumour/cancer .

Biochemical Pathways

The compound’s interaction with the Adenosine A3 receptor affects the pathways regulated by this receptor. The receptor is known to inhibit adenylyl cyclase, which plays a key role in the cAMP signaling pathway . The modulation of this pathway can have various downstream effects, influencing cellular processes like cell proliferation, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a phenethyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like copper(I) iodide to facilitate the cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenethyl or pyridinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of appropriate catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted urea compounds with different functional groups.

Scientific Research Applications

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to its triazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and biological activity.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(19-10-8-14-5-2-1-3-6-14)20-11-15-13-23(22-21-15)16-7-4-9-18-12-16/h1-7,9,12-13H,8,10-11H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWWTADAYDNENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.